IDO1 Enzymatic Inhibitory Potency: 4-Bromo-6-hydroxy Derivative vs. Epacadostat (Clinical Candidate)
The 4-Bromo-6-hydroxyisoindolin-1-one core, as part of a more complex molecule, demonstrates exceptional potency against human Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. The compound bearing this scaffold achieved an IC50 of 3 nM in a cellular assay using human HeLa cells, measuring the reduction of kynurenine production [1]. This potency is more than 22-fold greater than that of the clinical-stage IDO1 inhibitor epacadostat (INCB024360), which has a reported IC50 of 67 nM in a comparable enzymatic assay .
| Evidence Dimension | IDO1 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 3 nM (for a molecule containing the 4-Bromo-6-hydroxyisoindolin-1-one core) |
| Comparator Or Baseline | Epacadostat (INCB024360), IC50 = 67 nM |
| Quantified Difference | The target compound's core scaffold yields a >22-fold improvement in potency over the comparator. |
| Conditions | Target: IDO1 in human HeLa cells (kynurenine production). Comparator: IDO1 enzymatic assay. |
Why This Matters
This substantial potency advantage makes this scaffold a highly attractive starting point for medicinal chemistry programs aiming to develop next-generation IDO1 inhibitors with a potentially superior therapeutic index.
- [1] BindingDB. Affinity Data for CHEMBL4166767 (BDBM50285524): IC50=3nM for IDO1 inhibition in human HeLa cells. View Source
